

Physical and chemical properties of 2-Methyldecanenitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyldecanenitrile

Cat. No.: B1664566

[Get Quote](#)

2-Methyldecanenitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical properties of **2-Methyldecanenitrile**, a nitrile compound with applications in the fragrance industry. The document summarizes its known physical characteristics, outlines general synthetic and purification methodologies applicable to this class of compounds, and discusses relevant analytical techniques for its characterization. Due to the limited availability of public data, specific experimental protocols and comprehensive spectroscopic analyses for **2-Methyldecanenitrile** are not extensively detailed. However, this guide aims to serve as a valuable resource by consolidating available information and providing a framework for its synthesis and analysis based on established chemical principles.

Introduction

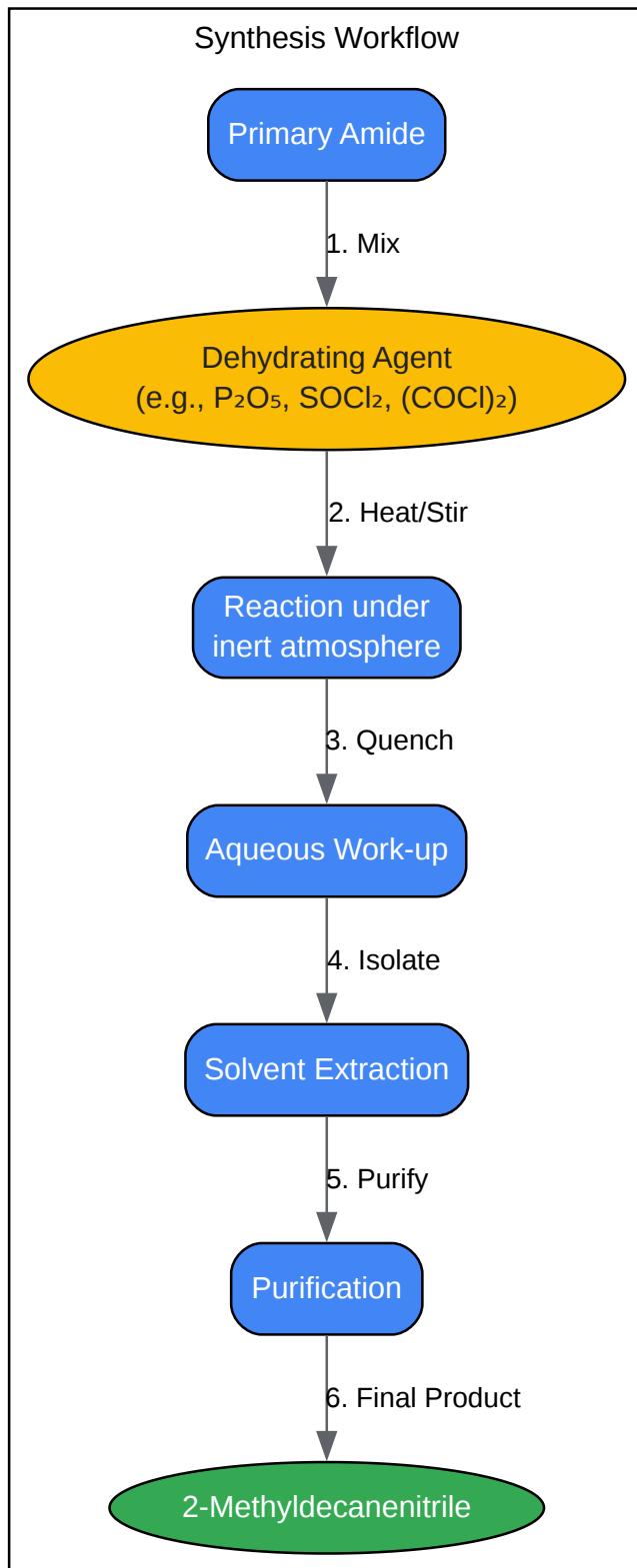
2-Methyldecanenitrile, also known by trade names such as Frutonile, is a branched aliphatic nitrile. It is recognized for its intense peach-like aroma with milky and creamy undertones, making it a valuable ingredient in the formulation of fragrances for a variety of consumer products, including detergents.^{[1][2]} The stability of the nitrile functional group allows for its use

in a wide range of applications. This guide provides an in-depth look at its chemical and physical properties, offering a foundational understanding for researchers and professionals in chemistry and drug development.

Physical and Chemical Properties

The known physical and chemical properties of **2-Methyldecanenitrile** are summarized in the table below. These properties are essential for its handling, formulation, and analysis.

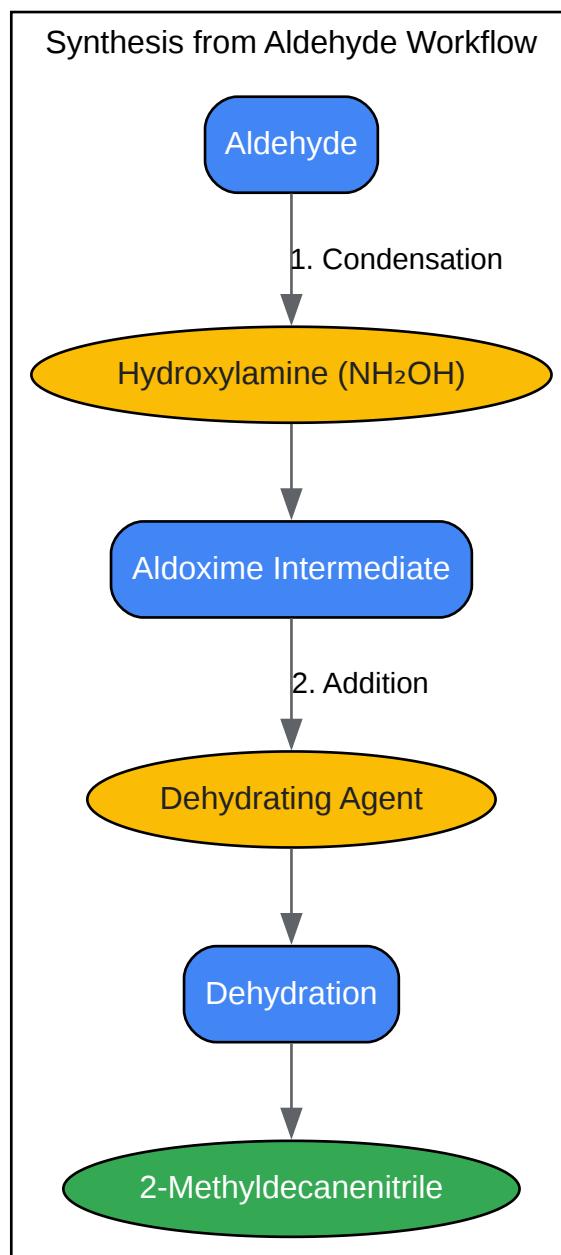
Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₁ N	[3]
Molecular Weight	167.29 g/mol	[3]
CAS Number	69300-15-8	[3]
Appearance	Liquid	[3]
Boiling Point	251 °C	[3]
Density	0.820 g/cm ³	[3]
Flash Point	129 °C	[3]
Vapor Pressure	2.3 Pa at 20 °C	[3]
Refractive Index	1.432	[3]
Solubility	Soluble in dichloromethane and hexanes	[3]


Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **2-Methyldecanenitrile** is not readily available in the public domain, general methods for the synthesis of nitriles can be applied.

General Synthesis of Nitriles

Nitriles are commonly synthesized via two primary routes: the dehydration of primary amides and the reaction of aldehydes.


The dehydration of a primary amide is a direct method to form a nitrile. This can be achieved using various dehydrating agents. A general workflow for this process is outlined below.

[Click to download full resolution via product page](#)**Figure 1:** General workflow for the synthesis of nitriles from primary amides.

Experimental Protocol (General): A primary amide can be treated with a dehydrating agent such as phosphorus pentoxide (P_2O_5), thionyl chloride ($SOCl_2$), or oxalyl chloride ($(COCl)_2$).^[4] ^[5] The reaction is typically carried out in an inert solvent under reflux or at room temperature, depending on the chosen reagent. Upon completion, the reaction mixture is carefully quenched with water or an aqueous base. The nitrile product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

Another common method involves the conversion of an aldehyde to a nitrile. This is often a two-step process involving the formation of an aldoxime intermediate, which is then dehydrated. One-pot procedures have also been developed.^[6]^[7]^[8]

[Click to download full resolution via product page](#)

Figure 2: General workflow for the synthesis of nitriles from aldehydes.

Experimental Protocol (General): An aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form an aldoxime. The isolated aldoxime is then treated with a dehydrating agent to yield the nitrile. In one-pot variations, the aldehyde, hydroxylamine, and a dehydrating system are combined in a single reaction vessel.[6][8]

Purification

Purification of **2-Methyldecanenitrile**, a liquid at room temperature, is typically achieved by vacuum distillation to remove impurities and unreacted starting materials. Column chromatography can also be employed for higher purity requirements.

Experimental Protocol (General - Vacuum Distillation): The crude nitrile is placed in a distillation flask. The apparatus is set up for vacuum distillation, and the pressure is slowly reduced to the desired level. The flask is heated, and the fraction boiling at the expected temperature for **2-Methyldecanenitrile** is collected.

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural confirmation and purity assessment of **2-Methyldecanenitrile**. While specific spectra for this compound are not publicly available, this section outlines the expected analytical data based on its structure and the general characteristics of nitriles.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like **2-Methyldecanenitrile**, making it particularly useful in fragrance analysis.^{[2][9]} The gas chromatogram would provide the retention time for the compound, indicating its volatility and interaction with the GC column, while the mass spectrum would show its molecular ion peak and characteristic fragmentation pattern.

Expected Mass Spectrum Fragmentation: The mass spectrum of **2-Methyldecanenitrile** ($C_{11}H_{21}N$, MW = 167.29) would be expected to show a molecular ion peak (M^+) at m/z 167. Fragmentation would likely occur via cleavage of the C-C bonds adjacent to the nitrile group and along the alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and ^{13}C NMR spectroscopy are indispensable for the structural elucidation of organic molecules.

- 1H NMR: The proton NMR spectrum of **2-Methyldecanenitrile** would exhibit signals corresponding to the different types of protons in the molecule. The chemical shifts,

integration values, and splitting patterns of these signals would provide detailed information about the connectivity of the atoms.

- ^{13}C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The nitrile carbon typically appears in a characteristic chemical shift range (around 120 ppm).

Sample Preparation for NMR (General): A small amount of the purified nitrile (5-25 mg for ^1H , 50-100 mg for ^{13}C) is dissolved in a deuterated solvent (e.g., CDCl_3).[\[10\]](#)[\[11\]](#) The solution is then filtered into an NMR tube to remove any particulate matter.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic feature in the IR spectrum of **2-Methyldecanenitrile** would be a sharp, strong absorption band corresponding to the $\text{C}\equiv\text{N}$ stretching vibration, typically appearing in the range of $2220\text{-}2260\text{ cm}^{-1}$.[\[12\]](#)

Chemical Reactivity and Stability

The reactivity of **2-Methyldecanenitrile** is primarily dictated by the nitrile functional group.

- Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[\[13\]](#)
- Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH_4).
- Stability: **2-Methyldecanenitrile** is reported to be stable across a wide pH range, which is a key property for its use in various consumer products.[\[14\]](#)

Biological Activity

There is limited publicly available information on the specific biological activity or signaling pathways of **2-Methyldecanenitrile**. However, the nitrile functional group is present in numerous biologically active natural products and pharmaceutical compounds.[\[6\]](#)[\[7\]](#) Nitriles can act as bioisosteres for other functional groups and can be involved in various biological

interactions.[15] Further research would be necessary to elucidate any specific biological effects of **2-Methyldecanenitrile**.

Safety and Handling

Based on available safety data sheets, **2-Methyldecanenitrile** is not classified as a hazardous substance.[5] However, as with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

Conclusion

2-Methyldecanenitrile is a commercially important fragrance ingredient with well-defined physical properties. While specific, detailed experimental protocols for its synthesis and comprehensive spectroscopic data are not widely published, this guide provides a solid foundation for its preparation and characterization based on established principles of organic chemistry. The general methodologies for nitrile synthesis, purification, and analysis presented herein can be adapted by researchers to work with this compound. Further investigation into its biological activity could reveal new applications for this molecule beyond the fragrance industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe₂)₃, PCI₃, or P(OPh)₃ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcanoingenieria.com [jcanoingenieria.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pubs.acs.org [pubs.acs.org]

- 7. Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aromaverse.pro [aromaverse.pro]
- 10. NMR Sample Preparation [nmr.chem.umn.edu]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Benzonitrile, 2-methyl- [webbook.nist.gov]
- 15. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Methyldecanenitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1664566#physical-and-chemical-properties-of-2-methyldecanenitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com